2-Cyclopentylhexanoic acid
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Overview
Description
2-Cyclopentylhexanoic acid is an organic compound with the molecular formula C11H20O2 It is characterized by a cyclopentyl group attached to a hexanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentylhexanoic acid can be achieved through several methods. One common approach involves the reaction of cyclopentylmagnesium bromide with hexanoic acid chloride. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of cyclopentylhexenoic acid. This process requires specific catalysts, such as palladium on carbon, and is conducted under high-pressure hydrogen gas to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopentylhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of cyclopentylhexanedioic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of cyclopentylhexanol.
Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions, where reagents like thionyl chloride convert it into the corresponding acyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base like pyridine.
Major Products:
Oxidation: Cyclopentylhexanedioic acid.
Reduction: Cyclopentylhexanol.
Substitution: Cyclopentylhexanoyl chloride.
Scientific Research Applications
2-Cyclopentylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism by which 2-Cyclopentylhexanoic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a ligand that binds to receptors, modulating their activity and influencing cellular pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclopentylacetic acid: Similar in structure but with a shorter carbon chain.
Cyclopentylpropanoic acid: Another related compound with a different carbon chain length.
Cyclopentylbutanoic acid: Differing by the length of the carbon chain attached to the cyclopentyl group.
Uniqueness: 2-Cyclopentylhexanoic acid is unique due to its specific carbon chain length and the presence of the cyclopentyl group, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill as effectively.
Properties
IUPAC Name |
2-cyclopentylhexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-2-3-8-10(11(12)13)9-6-4-5-7-9/h9-10H,2-8H2,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAVOQZFSQRPTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1CCCC1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40289352 |
Source
|
Record name | 2-cyclopentylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5623-89-2 |
Source
|
Record name | 5623-89-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60405 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-cyclopentylhexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40289352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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